N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 495.51 g/mol. This compound is classified under the category of thiadiazole derivatives, which are known for their diverse biological activities, particularly in anticancer and antimicrobial applications.
The synthesis of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide involves several steps that typically include the formation of the thiadiazole ring and subsequent functionalization.
The molecular structure of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide features a complex arrangement of atoms that includes:
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
MHNQSMOOESAJAF-UHFFFAOYSA-N
.The compound can undergo various chemical reactions typical for thiadiazole derivatives:
The mechanism of action for N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is primarily attributed to its interaction with specific biological targets:
The compound has been shown to exhibit significant cytotoxic properties against various cancer cell lines, indicating its potential as a therapeutic agent .
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide has several scientific applications:
This compound exemplifies the importance of thiadiazole derivatives in modern medicinal chemistry, showcasing their versatility and potential impact on drug discovery efforts.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0